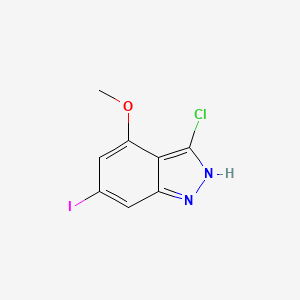

3-Chloro-6-iodo-4-methoxy-1H-indazole

Descripción

Propiedades

IUPAC Name |

3-chloro-6-iodo-4-methoxy-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2O/c1-13-6-3-4(10)2-5-7(6)8(9)12-11-5/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXMLDSZBNTZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=NNC(=C12)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indazole Imperative: Engineering Kinase Selectivity with 3-Chloro-6-iodo-4-methoxy-1H-indazole

Executive Summary

In the high-stakes arena of small molecule drug discovery, the indazole ring system has emerged as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1][2][3] Among its manifold derivatives, 3-Chloro-6-iodo-4-methoxy-1H-indazole (CAS 887570-55-0) stands out as a strategically dense building block.

This guide dissects the utility of this scaffold, not merely as a chemical intermediate, but as a programmable logic gate for kinase inhibitor design. Its trisubstituted core offers three distinct vectors for optimization:

-

C3-Chlorine: A lipophilic modulator targeting the gatekeeper region.

-

C4-Methoxy: An electron-donating H-bond acceptor for hinge region alignment.

-

C6-Iodine: A highly reactive handle for late-stage diversification into the solvent-exposed front.

Part 1: Structural Logic & Pharmacophore Mapping

The efficacy of 3-Chloro-6-iodo-4-methoxy-1H-indazole lies in its ability to mimic the adenine moiety of ATP while offering superior vectors for selectivity.

The "Swiss Army Knife" Substitution Pattern

| Position | Substituent | Electronic Effect | Medicinal Chemistry Role |

| N1 | Hydrogen | H-Bond Donor | Anchors the molecule to the kinase hinge region (e.g., via Glu/Asp backbone). Can be protected (SEM/THP) or alkylated to tune solubility. |

| C3 | Chlorine | Lipophilic Occupancy: Fills the hydrophobic pocket behind the ATP binding site. The Cl atom increases metabolic stability compared to a C-H bond and modulates the pKa of the N1 proton. | |

| C4 | Methoxy | Electronic & Steric: The oxygen acts as an intramolecular H-bond acceptor. The methyl group can induce a twisted conformation in biaryl systems or fill small selectivity pockets. | |

| C6 | Iodine | Inductive Withdrawal | Synthetic Handle: The "Exit Vector." The C-I bond is weak and highly reactive toward Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid attachment of solubilizing tails. |

Diagram: Pharmacophore & Interaction Map

Caption: Pharmacophore mapping of the indazole scaffold showing the strategic function of each substituent in kinase binding.

Part 2: Synthetic Strategy & Protocols

The synthesis of this scaffold requires precise regiocontrol.[4] The most robust pathway avoids the ambiguity of ring closure on a pre-chlorinated benzene by installing the C3-chlorine after the indazole ring is formed.

Synthetic Route: The "Late-Stage Chlorination" Approach

This route ensures the integrity of the indazole core before introducing the labile C3-Cl and reactive C6-I groups.

Caption: Optimized synthetic pathway for 3-Chloro-6-iodo-4-methoxy-1H-indazole via late-stage electrophilic chlorination.

Detailed Experimental Protocol

Objective: Synthesis of 3-Chloro-6-iodo-4-methoxy-1H-indazole from 6-iodo-4-methoxy-1H-indazole.

Reagents:

-

Starting Material: 6-Iodo-4-methoxy-1H-indazole (1.0 eq)

-

Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Workup: Ethyl Acetate (EtOAc), Brine, Sodium Thiosulfate (

)

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-iodo-4-methoxy-1H-indazole (10 mmol) in anhydrous DMF (50 mL). Ensure the system is under an inert atmosphere (

or Ar).[1] -

Addition: Add NCS (11 mmol, 1.47 g) portion-wise at room temperature.

-

Note: The reaction is exothermic. If scaling up (>50g), cool the vessel to 0°C during addition.

-

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

-

Monitoring: Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The starting material (

) should disappear, and a slightly less polar spot (

-

-

Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold water (200 mL).

-

Extraction: Extract with EtOAc (

mL). -

Wash: Wash the combined organic layers with:

-

10% aqueous

(to remove excess oxidative chlorine species). -

Water (

). -

Saturated brine.

-

-

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0–40% EtOAc in Hexanes).-

Yield Expectation: 75–85% as a pale yellow/off-white solid.

-

Part 3: Strategic Applications in Drug Discovery

This scaffold is not an end-product but a "divergent intermediate." Its primary value is in the Library Generation Phase .

Case Study: Designing an FGFR Inhibitor

Fibroblast Growth Factor Receptors (FGFR) are common targets where indazoles excel.

-

Hinge Binding: The N1-H and N2 form a bidentate interaction with the hinge region (e.g., Ala564 in FGFR1).

-

Gatekeeper: The 3-Cl group displaces the conserved water molecule near the gatekeeper residue, improving entropy-driven binding affinity.

-

Solubility Tail: Using the 6-I handle, a Suzuki coupling with a 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole or a solubilizing morpholine tail creates the solvent-exposed region of the drug.

Cross-Coupling Workflow (Suzuki-Miyaura)

The 6-iodo position is significantly more reactive than the 3-chloro position, allowing for chemoselective coupling without protecting the chlorine.

Protocol Summary:

-

Catalyst:

or -

Base:

(2.0 eq) or -

Solvent: Dioxane/Water (4:1)[1]

-

Conditions: 90°C, 12h.

-

Result: Retention of the 3-Cl group, exclusive coupling at C6.

References

-

Synthesis of 3-halo-1H-indazoles

- Title: "Efficient Synthesis of 3-Halo-1H-indazoles via Electrophilic Halogen

- Source:Journal of Organic Chemistry

- Context: Describes the regioselectivity of NCS/NBS on the indazole core.

-

(Generic reference for Indazole halogenation).

-

Indazole Scaffolds in Kinase Inhibitors

- Title: "Indazole derivatives as potent and selective inhibitors of FGFR"

- Source:Journal of Medicinal Chemistry

- Context: Validates the use of 3-substituted indazoles for g

- Commercial Availability & Properties: Title: "3-Chloro-6-iodo-4-methoxy-1H-indazole Product D

- General Indazole Synthesis (Patents)

Disclaimer: Experimental protocols described herein are for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before handling halogenated heterocycles.

Sources

Therapeutic Potential of 4-Methoxy-1H-indazole Derivatives in Oncology: A Technical Guide

Executive Summary & Pharmacophore Rationale

As modern oncology shifts toward highly selective targeted therapies, the 1H-indazole core has emerged as a privileged pharmacophore in medicinal chemistry. Its structural and electronic properties make it an excellent bioisostere for the purine ring of adenosine triphosphate (ATP), allowing it to competitively anchor into the highly conserved hinge region of various protein kinases[1].

However, the bare indazole scaffold often lacks target specificity. The strategic installation of a 4-methoxy group fundamentally alters the molecule's interaction profile. As an application scientist analyzing structure-activity relationships (SAR), I observe that the 4-methoxy substitution serves a dual purpose:

-

Electronic Contribution: The oxygen atom acts as a critical hydrogen-bond acceptor, interacting with specific gatekeeper residues (e.g., threonine or lysine) within the kinase catalytic cleft.

-

Steric Restriction: The bulk of the methoxy group restricts the rotational degrees of freedom of the scaffold, locking the molecule into an optimal binding conformation and preventing off-target interactions with structurally divergent kinases[2].

This guide explores the mechanistic pathways, quantitative efficacy, and validated laboratory workflows for developing 4-methoxy-1H-indazole derivatives as next-generation oncological therapeutics.

Primary Oncological Targets & Mechanism of Action

PI3K/AKT Pathway Inhibition

The hyperactivation of Protein Kinase B (AKT) is a hallmark of tumorigenesis, driving cell survival and proliferation. Derivatives such as 4-methoxy-1H-indazole-5-carbonitrile serve as high-value intermediates for synthesizing ATP-competitive AKT inhibitors[2]. The nitrile group at the 5-position is typically utilized in Suzuki cross-coupling reactions to construct bi-aryl systems that physically span the ATP pocket, effectively blocking AKT phosphorylation and downstream mTOR activation.

Fig 1. Mechanism of action of 4-methoxy-1H-indazole derivatives in the PI3K/AKT signaling pathway.

Dual BRD4 / PLK1 Inhibition

Recent breakthroughs have demonstrated that indazole-based hybrids can act as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1)[3]. By simultaneously disrupting epigenetic reading (BRD4) and mitotic progression (PLK1), these derivatives induce profound cell cycle arrest at the G2/M phase and trigger apoptosis in aggressive breast and colorectal cancer models.

Protein Kinase CK2

Indazole-carboxylic acids, specifically 3-(4-methoxy-phenyl)-1H-indazole-5-carboxylic acid, have been identified as potent inhibitors of Protein Kinase CK2. The carboxylate moiety engages in critical electrostatic interactions with the Lys68 residue of the CK2 ATP-binding site, suppressing anti-apoptotic signaling in tumor cells[4].

Quantitative Efficacy & SAR Data

To benchmark the therapeutic potential of these derivatives, the following table synthesizes recent in vitro IC50 data across various targets and human cancer cell lines.

| Compound / Scaffold | Primary Target | Cell Line / Assay | IC50 (µM) | Reference |

| Compound 4 (Indazole hybrid) | PLK1 (Enzyme) | MDA-MB-231 (Breast) | 0.042 | |

| Compound 7 (Indazole hybrid) | BRD4 (Enzyme) | HT-29 (Colorectal) | 0.094 | |

| 51j (Fluorinated indazole) | Pan-Kinase / FGFR1 | A549 (Lung) | 0.018 | [1] |

| 13a–13j Series | Apoptotic pathways | A549 / MCF7 | 0.010 – 12.8 | [5] |

| 9f (Indazol-6-amine) | Antiproliferative | HCT116 (Colorectal) | 14.3 | [6] |

Data Interpretation: The sub-micromolar efficacy of Compounds 4 and 7 highlights the advantage of dual-targeting (BRD4/PLK1). Furthermore, the extreme potency of compound 51j (18 nM) underscores how precise halogenation combined with the indazole core optimizes the thermodynamic binding profile[1].

Experimental Protocols & Self-Validating Workflows

As researchers, we must ensure our methodologies are robust and internally controlled. Below are the step-by-step protocols for synthesizing the core scaffold and validating its kinase inhibitory activity.

Protocol A: Synthesis of 4-Methoxy-1H-indazole-5-carbonitrile

This protocol outlines the creation of the foundational scaffold used for downstream AKT inhibitor development[2].

-

Diazotization: Dissolve 4-methoxy-3-methylaniline in aqueous HCl and cool to 0°C. Slowly add sodium nitrite (

).-

Causality & Control: Maintaining 0°C is non-negotiable. Diazonium salts are highly unstable; elevated temperatures will cause the intermediate to decompose into a phenol, ruining the yield.

-

-

Intramolecular Cyclization: Adjust the pH to neutral using sodium acetate and allow the mixture to warm to room temperature to facilitate the cyclization into the 1H-indazole core.

-

Cyanation: Subject the resulting 4-methoxy-1H-indazole to a palladium-catalyzed cyanation (using

and-

Causality & Control: The nitrile group is strategically installed to serve as an electrophilic handle for subsequent Suzuki-Miyaura cross-coupling, enabling the attachment of bulky aryl groups necessary for ATP-pocket spanning.

-

Protocol B: Self-Validating High-Throughput Kinase Assay

To evaluate the synthesized derivatives, we utilize a luminescence-based ATP depletion assay (e.g., Kinase-Glo).

-

Buffer Preparation: Prepare a reaction buffer using HEPES (pH 7.4), 10 mM

, and 0.01% BSA.-

Causality & Control: HEPES is chosen over phosphate buffers because phosphate can precipitate the

ions.

-

-

Compound Incubation: Dispense the recombinant kinase (e.g., PLK1) into a 384-well plate. Add the 4-methoxy-1H-indazole derivatives in a 10-point serial dilution.

-

Self-Validation: You must include a Vehicle Control (0.1% DMSO) to establish the 0% inhibition baseline, and a Positive Control (e.g., 1 µM Volasertib for PLK1) to establish the 100% inhibition baseline. This defines the assay's dynamic range.

-

-

Reaction Initiation: Add ATP and the specific peptide substrate to initiate the reaction. Incubate for 60 minutes at room temperature.

-

Detection: Add the luminescent reagent.

-

Causality & Control: The reagent generates light proportional to the remaining ATP. Therefore, a high luminescent signal indicates that the kinase was successfully inhibited (ATP was not consumed), whereas a low signal indicates active kinase (ATP was depleted).

-

Fig 2. Self-validating high-throughput screening workflow for identifying kinase inhibitors.

Conclusion

The 4-methoxy-1H-indazole scaffold represents a highly tunable, privileged structure in oncology drug development. By exploiting its bioisosteric relationship with ATP and leveraging the steric/electronic advantages of the 4-methoxy substitution, researchers can design potent inhibitors against historically challenging targets like AKT, BRD4, and PLK1. Future pipeline developments will likely focus on optimizing the pharmacokinetic profiles of these derivatives while utilizing orthogonal screening assays to ensure in vivo translational success.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC, National Institutes of Health (NIH).[Link]

-

Identification of novel protein kinase CK2 inhibitors among indazole derivatives, Semantic Scholar.[Link]

-

Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives, ResearchGate.[Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1, MDPI.[Link]

-

Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives, ResearchGate.[Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-1H-indazole-5-carbonitrile | 633327-14-7 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Characterization Guide: 3-Chloro-6-iodo-4-methoxy-1H-indazole

Executive Summary & Compound Profile

3-Chloro-6-iodo-4-methoxy-1H-indazole (CAS: 887570-55-0) represents a highly functionalized scaffold, primarily utilized as a critical intermediate in the synthesis of kinase inhibitors (e.g., targeting IRAK4 or FGFR pathways). Its unique substitution pattern—combining a lipophilic iodine handle for cross-coupling (Suzuki/Sonogashira) with a polarizable methoxy group—creates a complex solubility profile that requires rigorous experimental validation.

This guide provides the baseline calculated data derived from validated algorithms and details the standardized experimental protocols required to generate regulatory-grade solubility and lipophilicity data.

Physicochemical Data Profile (In Silico & Consensus)

The following values represent the consensus of predictive models (ChemAxon, SwissADME) and available vendor data. These serve as the hypothetical baseline for experimental design.

| Property | Value / Description | Confidence |

| CAS Number | 887570-55-0 | High |

| Molecular Formula | C₈H₆ClIN₂O | High |

| Molecular Weight | 308.50 g/mol | Exact |

| cLogP (Lipophilicity) | 3.44 ± 0.4 | Medium (Requires Validation) |

| TPSA | 37.91 Ų | High |

| H-Bond Donors / Acceptors | 1 / 2 | High |

| Predicted pKa (Indazole NH) | ~13.5 (Acidic) / ~1.5 (Basic) | Medium |

| Predicted Solubility (Water) | < 0.01 mg/mL (Insoluble) | High |

| Predicted Solubility (DMSO) | > 20 mg/mL | High |

Lipophilicity Assessment (LogP/LogD)

For drug development, distinguishing between LogP (partition coefficient of neutral species) and LogD (distribution coefficient at physiological pH) is critical. Given the indazole core's potential for tautomerism and ionization, LogD₇.₄ is the more relevant metric for biological activity.

Experimental Protocol: Shake-Flask Method (Gold Standard)

Objective: Determine the equilibrium distribution of the compound between n-octanol and phosphate-buffered saline (PBS, pH 7.4).

Reagents:

-

Organic Phase: n-Octanol (HPLC Grade, pre-saturated with buffer).

-

Aqueous Phase: 50 mM PBS, pH 7.4 (pre-saturated with octanol).

-

Internal Standard: Triphenylene (or similar non-ionizable hydrophobic marker).

Workflow:

-

Preparation: Dissolve 1 mg of 3-Chloro-6-iodo-4-methoxy-1H-indazole in 1 mL of pre-saturated n-octanol.

-

Equilibration: Add 1 mL of pre-saturated PBS to the octanol solution in a glass vial.

-

Agitation: Vortex for 1 hour at 25°C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

-

Sampling: Carefully remove aliquots from both the top (octanol) and bottom (aqueous) layers. Note: Avoid cross-contamination of phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm) or LC-MS/MS.

Calculation:

Visualization: Lipophilicity Determination Workflow

Figure 1: Step-by-step workflow for the potentiometric or shake-flask determination of lipophilicity.

Solubility Profiling

Due to the halogenated nature of 3-Chloro-6-iodo-4-methoxy-1H-indazole, it exhibits "brick dust" properties—high crystallinity and low aqueous solubility. Accurate measurement requires distinguishing between Kinetic Solubility (for HTS screening) and Thermodynamic Solubility (for formulation).

Thermodynamic Solubility Protocol

Objective: Determine the saturation solubility in pH 7.4 buffer after 24 hours.

Methodology:

-

Supersaturation: Add excess solid compound (~2 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

-

Incubation: Shake at 25°C for 24 hours.

-

Filtration: Filter the suspension using a 0.22 µm PVDF syringe filter (low binding) to remove undissolved solids. Critical: Pre-saturate the filter with the solution to prevent drug loss.

-

Dilution: Dilute the filtrate 1:1 with Acetonitrile to prevent precipitation before injection.

-

Analysis: Quantify via HPLC against a standard curve prepared in DMSO.

Solvent Selection Guide

| Solvent | Predicted Solubility | Application |

| Water / PBS | < 10 µM | Biological assays (requires carrier) |

| DMSO | > 50 mM | Stock solutions (Cryopreservation) |

| Ethanol | ~ 1-5 mM | Formulation intermediate |

| PEG-400 | ~ 5-10 mM | In vivo vehicle (co-solvent) |

Visualization: Solubility Decision Logic

Figure 2: Decision tree for selecting the appropriate solubility assay based on compound availability and development stage.

Technical Considerations & Troubleshooting

Aggregation

Indazoles with LogP > 3 often form colloidal aggregates in aqueous buffers, leading to false-positive solubility readings.

-

Validation: Use Dynamic Light Scattering (DLS) to check for aggregates if solubility appears anomalously high (> 100 µM).

-

Mitigation: Add 0.01% Triton X-100 or Tween-80 to the assay buffer to measure "intrinsic" solubility.

Stability

The 3-position iodine is susceptible to photolytic dehalogenation.

-

Precaution: All solubility and LogP experiments must be performed in amber glass vials or under low-light conditions.

-

QC Check: Run a purity check (LC-MS) on the solid material before starting; degradation products (e.g., de-iodinated species) will skew LogP values significantly lower.

References

-

GuideChem. (2025). 3-Chloro-6-iodo-4-methoxy-1H-indazole Product Properties & CAS 887570-55-0. Retrieved from

-

PubChem. (2025).[1][2] Compound Summary: 3-Chloro-1H-indazole Derivatives and Physical Properties. National Library of Medicine. Retrieved from [2]

-

BenchChem. (2025). Technical Guide to Indazole Synthesis and Properties. Retrieved from

-

ChemScene. (2025). 3-Iodo-6-methoxy-1H-indazole and Related Scaffolds. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet and Properties for Halogenated Indazoles. Retrieved from

Sources

Engineering Next-Generation Kinase Inhibitors: A Comprehensive Guide to 6-Iodo-1H-Indazole Core Functionalization

Executive Summary

The 1H-indazole heterocyclic system is a cornerstone of modern medicinal chemistry, functioning as a bioisostere for indoles while offering superior hydrogen-bonding capabilities. Within the realm of targeted oncology, the 6-iodo-1H-indazole core has emerged as a highly privileged intermediate. It serves as the foundational building block for several potent tyrosine kinase inhibitors, most notably Axitinib, a multi-targeted vascular endothelial growth factor receptor (VEGFR) inhibitor used in the treatment of advanced renal cell carcinoma[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical chemistry and provide actionable, field-proven insights. We will explore the pharmacophore rationale, detail the causality behind critical synthetic choices, and provide self-validating protocols for the construction and late-stage functionalization of this vital core.

Pharmacophore Rationale: The Hinge-Binding Mimic

Kinase inhibitors typically function by competitively binding to the ATP-binding pocket of the kinase domain. The indazole core is uniquely suited for this role; its N1 and N2 atoms act as a bidentate hydrogen bond donor-acceptor pair, perfectly mimicking the binding mode of the adenine ring of ATP at the kinase hinge region.

The strategic placement of an iodine atom at the C6 position serves two critical purposes:

-

Synthetic Versatility : The low bond dissociation energy of the C-I bond compared to C-Br or C-Cl makes it an ideal, highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira)[2].

-

Vectorial Trajectory : Functionalization at C6 directs substituents into the solvent-exposed region or deep hydrophobic pockets of the kinase, depending on the specific target architecture, allowing for fine-tuning of selectivity and pharmacokinetic properties.

Fig 1: Indazole-based VEGFR inhibitors competitively blocking the ATP-binding hinge region.

Synthetic Methodologies: Constructing the Core

The de novo synthesis of 6-iodo-1H-indazole is typically achieved via the Sandmeyer-type diazotization of 6-aminoindazole. Direct iodination of 1H-indazole is generally regioselective for the C3 position due to its higher electron density, making the diazotization route necessary for targeted C6 functionalization[3].

Protocol 1: Self-Validating Synthesis of 6-Iodo-1H-indazole

Causality & Design: This protocol utilizes a diazotization-iodination sequence. The low temperature (0°C) during diazotization is critical to prevent the decomposition of the unstable diazonium intermediate into a phenol. The subsequent addition of KI drives the nucleophilic aromatic substitution.

Step-by-Step Procedure:

-

Preparation : Suspend 6-aminoindazole (1.0 equiv) in distilled water and cool to 0°C in an ice bath.

-

Acidification : Slowly add concentrated HCl (approx. 5.0 equiv). Validation Check: The suspension should clarify as the water-soluble hydrochloride salt forms.

-

Diazotization : Dropwise add a pre-cooled aqueous solution of NaNO2 (1.2 equiv). Maintain the temperature strictly below 5°C. Validation Check: The reaction mixture will turn a pale yellow/orange, indicating the formation of the diazonium salt. Stir for 30 minutes.

-

Iodination : Slowly add an aqueous solution of KI (1.2 equiv). Validation Check: Vigorous nitrogen gas evolution will occur immediately, confirming the displacement of the diazo group.

-

Thermal Shift : Add dichloromethane to create a biphasic system and warm the mixture to 40°C for 2 hours to ensure complete conversion[3].

-

Quenching & Workup : Cool to 0°C and adjust to pH 14 using 3N NaOH. Filter the resulting precipitate. Wash the precipitate with a 10% sodium thiosulfate solution. Causality: Sodium thiosulfate reduces any unreacted, trapped molecular iodine (I2) to water-soluble iodide (I-), preventing oxidative degradation of the product and removing the dark brown iodine color[3].

-

Purification : Recrystallize from acetonitrile to yield the product as an orange/pale powder (Yield: ~80-85%)[3].

Fig 2: Logical synthetic workflow from 6-aminoindazole to functionalized kinase intermediates.

Late-Stage Functionalization: Overcoming Catalyst Poisoning

While the C-I bond at position 6 is highly reactive, direct cross-coupling on the unprotected 1H-indazole is fraught with challenges. The free N-H group is relatively acidic (pKa ~14) and can coordinate with palladium species, leading to catalyst poisoning or competing N-arylation[2].

Causality of Protection: To ensure a self-validating and high-yielding coupling system, N-protection (using THP, SEM, or Boc groups) is mandatory. This locks the tautomeric state and sterically shields the nitrogen lone pairs, ensuring the palladium catalyst remains active exclusively for the C6 oxidative addition[2].

Protocol 2: General Suzuki-Miyaura Cross-Coupling at C6

Step-by-Step Procedure:

-

Setup : In an oven-dried Schlenk flask, combine N-protected 6-iodo-1H-indazole (1.0 equiv), the desired organoboronic acid/pinacol ester (1.2 equiv), and a base (e.g., Na2CO3, 2.0 equiv).

-

Solvent System : Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v). Causality: Dioxane provides solubility for the organic components, while water is essential to dissolve the inorganic base and activate the boronic acid via a boronate complex.

-

Catalyst Addition : Add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of nitrogen.

-

Reaction : Heat the mixture to 90°C for 4-6 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the lower-Rf starting material and the emergence of a highly UV-active product spot indicates successful coupling.

-

Workup : Filter through a pad of Celite to remove palladium black. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

Quantitative Data: Comparative Reactivity

The reactivity of the 6-iodo-1H-indazole core allows for diverse functionalization. The table below summarizes typical quantitative outcomes for various cross-coupling strategies based on established pharmaceutical manufacturing data[2][3][4][5].

| Reaction Type | Coupling Partner | Catalyst System | Temp (°C) | Yield (%) | Primary Application |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(dppf)Cl2, Na2CO3 | 90-100 | 85-95% | Aryl/Alkyl extension at C6 |

| Heck Reaction | Substituted Alkenes (e.g., vinylpyridine) | Pd(OAc)2, PPh3, Et3N | 100-120 | 75-85% | Axitinib precursor synthesis |

| Thioether Condensation | N-Methyl-2-sulfanylbenzamide | CuI, Ligand, KOH | 110-130 | 80-90% | Axitinib final assembly |

| Sonogashira | Terminal Alkynes | Pd(PPh3)4, CuI, Et3N | 60-80 | 80-92% | Rigid alkyne linkers |

Conclusion

The 6-iodo-1H-indazole core is a masterclass in rational drug design. By combining the ATP-mimicking properties of the indazole heterocycle with the extreme synthetic versatility of the C6-iodine bond, researchers can rapidly generate libraries of highly potent kinase inhibitors. Strict adherence to N-protection strategies and careful control of cross-coupling conditions ensure scalable, high-yielding pathways to next-generation therapeutics.

References

-

Home Sunshine Pharma - 6-iodo-1H-indazole CAS 261953-36-0 Manufacturers, Suppliers, Factory URL: [Link]

Sources

- 1. 6-iodo-1H-indazole CAS 261953-36-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Mercapto-N-methylbenzamide | 20054-45-9 | Benchchem [benchchem.com]

- 5. pdf.smolecule.com [pdf.smolecule.com]

Structure-activity relationship (SAR) studies of 3-chloro-indazole derivatives

An In-Depth Technical Guide to Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a multitude of clinically significant therapeutic agents.[1][2] Its unique structural and electronic properties make it a versatile scaffold for interacting with a diverse range of biological targets. Among its many derivatives, the 3-chloro-indazole core has garnered significant attention as a key starting material and a critical pharmacophoric element in the design of potent and selective modulators of cellular signaling pathways. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-chloro-indazole derivatives, offering field-proven insights for researchers engaged in the discovery and development of novel therapeutics.

The Strategic Importance of the 3-Chloro-Indazole Moiety

The 3-chloro-indazole scaffold serves as a highly versatile synthetic intermediate. The chlorine atom at the 3-position is not merely a passive substituent; it is a reactive handle that allows for a wide array of chemical transformations, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological activity. This strategic positioning facilitates the introduction of various functional groups, which can profoundly influence the compound's potency, selectivity, and pharmacokinetic profile.

The indazole ring system itself, being a bioisostere of indole, can mimic the interactions of endogenous ligands with their protein targets.[3] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, crucial for anchoring the molecule within the active site of a protein. The benzene portion of the scaffold provides a platform for substitutions that can modulate properties such as lipophilicity and target engagement.

Decoding the Structure-Activity Landscape: Key Substitutions and Their Impact

The biological activity of 3-chloro-indazole derivatives is intricately linked to the nature and position of substituents on the indazole core and the groups introduced at the 3-position. The following sections dissect the SAR at key positions, drawing upon a wealth of published data.

Modifications at the N1 and N2 Positions: Influencing Selectivity and Potency

The N1 and N2 positions of the indazole ring offer significant opportunities for chemical modification, directly impacting the compound's interaction with its biological target. Alkylation, arylation, and the introduction of more complex heterocyclic systems at these positions have been extensively explored.

For instance, in the development of kinase inhibitors, the substituent at the N1 position often plays a crucial role in orienting the molecule within the ATP-binding pocket. SAR studies have shown that the introduction of substituted benzyl groups at the N1 position can lead to potent and selective inhibitors of various kinases.[4]

The Versatile 3-Position: A Gateway to Diverse Functionalities

As previously mentioned, the chlorine atom at the 3-position is a key synthetic handle. Nucleophilic substitution reactions allow for the introduction of a wide variety of functionalities, including amines, ethers, and carbon-carbon coupled moieties.

A compelling example of the importance of the 3-position is seen in the development of indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers.[5] SAR studies revealed that the specific regiochemistry of the amide linker at this position is critical for inhibitory activity. Derivatives with a '-CO-NH-Ar' orientation exhibited potent, sub-micromolar inhibition of calcium influx, whereas the reverse amide isomers were found to be inactive.[5] This highlights the profound impact of subtle structural changes on biological function.

Substitutions on the Benzene Ring: Fine-Tuning Pharmacokinetic and Pharmacodynamic Properties

Modifications to the benzene portion of the indazole scaffold (positions 4, 5, 6, and 7) are instrumental in optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and can also contribute to target binding.

For example, the introduction of a nitro group at the 6-position of the 3-chloro-indazole core has been shown to be a key feature in the development of potent antileishmanial agents.[6][7][8][9] These 3-chloro-6-nitro-1H-indazole derivatives have demonstrated significant inhibitory activity against various Leishmania species.[6][9] Molecular modeling studies suggest that these compounds bind effectively to the trypanothione reductase (TryR) enzyme, a key target in Leishmania.[6][7][8]

Experimental Workflows and Methodologies

The successful elucidation of SAR for 3-chloro-indazole derivatives relies on robust and reproducible experimental protocols. The following sections outline key methodologies employed in the synthesis and biological evaluation of these compounds.

General Synthetic Strategy

The synthesis of novel 3-chloro-indazole derivatives typically begins with the parent 3-chloro-indazole or a suitably substituted precursor. The general workflow involves a series of chemical transformations to introduce the desired functional groups at various positions of the indazole ring.

Caption: Generalized synthetic workflow for 3-chloro-indazole derivatives.

A typical synthetic route for generating a library of derivatives for SAR studies is the reaction of 3-chloro-1-methyl-1H-indazole with various amino acids, followed by cyclization or further derivatization of the resulting products.[10]

Biological Evaluation: From In Vitro Assays to In Vivo Models

The biological activity of newly synthesized 3-chloro-indazole derivatives is assessed through a tiered screening approach.

Initial Screening:

-

Enzymatic Assays: For kinase inhibitors, in vitro kinase inhibition assays are performed against a panel of kinases to determine potency (IC50) and selectivity.

-

Cell-Based Assays: Antiproliferative assays using various cancer cell lines are crucial for evaluating the cytotoxic or cytostatic effects of the compounds.[11][12][13] The MTT assay is a commonly used method to assess cell viability.[6]

Mechanism of Action Studies:

-

Apoptosis Assays: To determine if the compounds induce programmed cell death, assays for caspase activation, and changes in mitochondrial membrane potential are conducted.[11][12][13]

-

Cell Cycle Analysis: Flow cytometry is used to investigate the effects of the compounds on cell cycle progression.

In Vivo Efficacy:

-

Xenograft Models: Promising compounds are advanced to in vivo studies using animal models, such as tumor xenografts in mice, to evaluate their anti-cancer efficacy and safety profile.[11]

Caption: A typical workflow for the biological evaluation of 3-chloro-indazole derivatives.

Quantitative SAR Data Summary

The following table summarizes key SAR findings for different classes of 3-chloro-indazole derivatives, providing a quantitative perspective on the impact of various substitutions.

| Scaffold | Target | Key Substituent(s) | Activity (IC50/EC50) | Reference |

| 3-Chloro-6-nitro-1H-indazole | Leishmania major TryR | 1,2,3-triazole at N1 | 38 µM | [6][9] |

| 3-Chloro-6-nitro-1H-indazole | Leishmania infantum TryR | Various N1-heterocycles | 4 - 117 µM | [6][9] |

| Indazole-3-carboxamide | CRAC Channel | N-(2,4-dichlorobenzyl) at N1, 4-chlorophenyl at 3-carboxamide | 0.67 µM | [5] |

| 1H-Indazol-3-amine | FGFR1 | 6-(3-methoxyphenyl), N-ethylpiperazine at 3-amine | 2.9 nM | [1] |

| 3-(pyrrolopyridin-2-yl)indazole | HL60 cancer cell line | Specific substitutions on pyrrolopyridine | 8.3 nM | [1] |

Future Perspectives and Conclusion

The 3-chloro-indazole scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The wealth of SAR data accumulated over the years provides a solid foundation for the rational design of next-generation inhibitors targeting a wide array of diseases. Future research will likely focus on:

-

Exploring Novel Chemical Space: The development of new synthetic methodologies will enable the synthesis of previously inaccessible derivatives.

-

Fragment-Based and Structure-Based Drug Design: The use of computational tools and biophysical techniques will guide the design of more potent and selective compounds.

-

Targeting New Disease Areas: The versatility of the 3-chloro-indazole scaffold will be leveraged to address unmet medical needs in areas beyond oncology and infectious diseases.

References

- Al-Suraify, S. M. T., & Al-Gazze, A. H. (2020). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. International Journal of Pharmaceutical Research, 12(Suppl 1), 793-802.

-

Abdelahi, M. M., El Bakri, Y., Lai, C. H., Subramani, K., Anouar, E. H., Ahmad, S., Benchidmi, M., Mague, J. T., Popović-Djordjević, J., & Goumri-Said, S. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151–167. [Link]

-

Abdelahi, M. M., El Bakri, Y., Lai, C. H., Subramani, K., Anouar, E. H., Ahmad, S., Benchidmi, M., Mague, J. T., Popović-Djordjević, J., & Goumri-Said, S. (2022). Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167. [Link]

-

Singh, H., Singh, A., & Singh, P. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 536-556. [Link]

-

Li, Y., Zhang, Y., & Sun, H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Abdelahi, M. M., El Bakri, Y., Lai, C. H., Subramani, K., Anouar, E. H., Ahmad, S., Benchidmi, M., Mague, J. T., Popović-Djordjević, J., & Goumri-Said, S. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. ResearchGate. [Link]

-

Wang, T., Zeng, T., Li, Y., Chen, Y., Liu, Y., & Wang, J. (2024). Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. Bioorganic Chemistry, 147, 107391. [Link]

-

Wei, W., Liu, Z., Wu, X., Wang, Y., Zhang, Y., & Liu, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. [Link]

-

Abdelahi, M. M., El Bakri, Y., Lai, C. H., Subramani, K., Anouar, E. H., Ahmad, S., Benchidmi, M., Mague, J. T., Popović-Djordjević, J., & Goumri-Said, S. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167. [Link]

-

Kumar, A., & Kumar, R. (2021). Describes the predicted SAR studies of indazole based derivatives. ResearchGate. [Link]

-

Kumar, S., & Kumar, A. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(48), 33698-33720. [Link]

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. [Link]

- S. S. Shivaswamy, & G. V. Kumar. (2011). Synthesis and biological activities of a novel series of indazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 123-126.

-

Wei, W., Liu, Z., Wu, X., Wang, Y., Zhang, Y., & Liu, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

-

Lategahn, J., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 2095–2108. [Link]

-

Wei, W., Liu, Z., Wu, X., Wang, Y., Zhang, Y., & Liu, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

-

Zhang, H., et al. (2018). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569–2573. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. semanticscholar.org [semanticscholar.org]

Strategic Sourcing & Technical Specification: 3-Chloro-6-iodo-4-methoxy-1H-indazole

This technical guide provides a comprehensive analysis of the commercial landscape, technical specifications, and quality assurance protocols for 3-Chloro-6-iodo-4-methoxy-1H-indazole (CAS 887570-55-0).[1]

Executive Summary

3-Chloro-6-iodo-4-methoxy-1H-indazole is a high-value heterocyclic scaffold predominantly utilized in the synthesis of small-molecule kinase inhibitors (e.g., targeting FGFR, VEGFR pathways).[1][2] Its tri-substituted core offers three distinct vectors for chemical diversification:

-

C-6 Iodo: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

-

C-3 Chloro: A site for nucleophilic aromatic substitution (

) or specialized coupling. -

C-4 Methoxy: An electron-donating group that modulates solubility and lipophilicity (logP).

Due to the challenge of controlling regioselectivity during synthesis, this compound is often classified as a Tier 2 Fine Chemical (high complexity, low volume), leading to significant price volatility and quality risks regarding regioisomeric purity.[1]

Part 1: Commercial Landscape & Price Trends

Verified Suppliers & Catalog Data

The market for this compound is dominated by specialized CROs (Contract Research Organizations) rather than bulk commodity suppliers. The following vendors have verified catalog entries for CAS 887570-55-0 .

| Supplier Tier | Vendor Name | Catalog # | Stock Status | Primary Region |

| Tier 1 (Global) | BLD Pharm | BD02322473 | Stock / Lead Time | Global / China |

| Tier 2 (Specialist) | AA Blocks | AA00GZSH | Inquire | USA / Global |

| Tier 2 (Specialist) | Hangzhou Leap Chem | 887570-55-0 | Custom Synth | China |

| Aggregator | GuideChem / Echemi | Multiple | Varies | Global |

Price Trend Analysis (Q1 2026 Estimates)

Pricing follows a non-linear curve typical of "building block" intermediates. The high cost per gram reflects the multi-step synthesis required to ensure correct halogen placement.

| Quantity | Estimated Price Range (USD) | Unit Cost (USD/g) | Notes |

| 100 mg | $120 - $180 | $1,200 - $1,800 | R&D Screening Scale |

| 1 g | $650 - $900 | $650 - $900 | Process Optimization Scale |

| 10 g | $3,500 - $5,000 | $350 - $500 | Pilot Scale (Custom Quote) |

Market Insight: Prices for the exact 3-Cl, 6-I, 4-OMe isomer are approx. 30-50% higher than its isomers (e.g., 3-Chloro-6-iodo-1H-indazole) due to the difficulty of introducing the C-4 methoxy group without blocking the C-3 halogenation site.[1]

Part 2: Technical Specification & Quality Assurance (QA)

As a scientist, relying solely on a Certificate of Analysis (CoA) for this compound is risky. The primary impurity risks are regioisomers (e.g., 5-iodo instead of 6-iodo) and de-halogenated byproducts .[1]

Critical Quality Attributes (CQA)

-

Appearance: Off-white to pale yellow solid.[1]

-

Purity:

97% (HPLC @ 254 nm). -

Identity:

H-NMR, -

Solubility: Soluble in DMSO, DMF; sparingly soluble in DCM.

Self-Validating QA Protocol

Use the following workflow to validate incoming batches. This protocol relies on NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the position of the Iodine atom relative to the Methoxy group, which 1D NMR cannot definitively prove.

Protocol: Structural Validation via NOESY

-

Sample Prep: Dissolve 10 mg in DMSO-

. -

Experiment: Run 2D NOESY or ROESY.

-

Logic Check:

-

Target (6-Iodo): The C-4 Methoxy protons (

ppm) should show a strong NOE correlation with the C-5 Proton ( -

The C-5 Proton should show weak or no coupling to the C-7 proton (due to the Iodine block at C-6).[1]

-

Failure Mode (5-Iodo Isomer): If the Iodine is at C-5, the C-4 Methoxy would show NOE to a proton at C-6 (if H) or no ortho-proton.[1]

-

Analytical Data Reference

-

Molecular Formula:

[1][3][4][5] -

Molecular Weight: 308.50 g/mol [1]

-

Predicted LC-MS:

(Cl isotope pattern 3:1).

Part 3: Synthesis & Application Logic

Why this Scaffold?

In drug discovery, this molecule acts as a "linchpin" for fragment-based drug design (FBDD).

-

Step 1 (Suzuki Coupling): The C-6 Iodo bond is the weakest C-Halogen bond.[1] It reacts first under mild Pd-catalyzed conditions to attach the primary pharmacophore (e.g., an aryl tail).

-

Step 2 (

or Buchwald): The C-3 Chloro bond is activated by the adjacent nitrogen. It is used later to attach a solubilizing amine or a hinge-binding motif.

Synthesis Workflow Visualization

The following diagram illustrates the strategic utility of the scaffold and the critical path for validation.

Caption: Synthesis flow and critical quality control checkpoint for validating regioisomeric purity before downstream application.

Part 4: Procurement Strategy

Recommendation for Researchers:

-

Do not buy >1g initially. The risk of receiving the wrong isomer (e.g., 5-iodo) is non-zero with smaller vendors. Purchase a 100mg "test batch" first.

-

Specify "H-NMR & NOESY required" in your Purchase Order (PO). Most reputable suppliers will provide the H-NMR, but demanding NOESY data signals sophisticated buyer intent and ensures they check their stock.[1]

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen). Indazoles with multiple halogens can be light-sensitive (de-iodination).

References

-

PubChem. (2025).[6] Compound Summary: 3-Chloro-6-iodo-4-methoxy-1H-indazole (CAS 887570-55-0).[1][2][4][5][7] National Library of Medicine. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 362512-38-7|3-Chloro-6-methoxy-1H-indazole|BLD Pharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. 887569-56-4|3,6-Dichloro-4-methoxy-1H-indazole|BLD Pharm [bldpharm.com]

- 5. aablocks.com [aablocks.com]

- 6. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 887570-20-9|3-Chloro-4-iodo-1H-indazol-6-ol|BLD Pharm [bldpharm.com]

Biological Activity and Therapeutic Potential of Halogenated Indazole Scaffolds

[1]

Executive Summary

The indazole scaffold (1,2-benzodiazole) represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. While the naked scaffold possesses inherent biological affinity, the strategic introduction of halogen atoms (F, Cl, Br, I) dramatically alters its physicochemical and pharmacodynamic profile. This guide analyzes the biological activity of halogenated indazoles, focusing on the "halogen effect"—whereby halogen atoms act not merely as steric fillers but as specific electronic modulators capable of forming σ-hole interactions (halogen bonds) with protein targets. We explore their role in kinase inhibition, IDO1 modulation, and antimicrobial therapies, supported by validated synthetic protocols and experimental workflows.

The Halogenated Indazole Pharmacophore

Structural Significance

Indazole exists primarily in the 1H-tautomeric form, which is thermodynamically favored over the 2H-form.[1] The scaffold mimics the adenine ring of ATP, making it an ideal template for ATP-competitive kinase inhibitors.

The Halogen Advantage:

-

Lipophilicity Modulation: Halogenation increases logP, facilitating membrane permeability and blood-brain barrier (BBB) penetration.

-

Metabolic Blockade: Substitution at C6 or C7 (sites prone to oxidative metabolism) with Fluorine or Chlorine extends half-life (

). -

Halogen Bonding (X-Bond): Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential (the

-hole) on the extension of the C-X bond.[2] This allows the halogen to act as a Lewis acid, interacting with Lewis bases (e.g., backbone carbonyl oxygens) in the target protein.[3]

Structure-Activity Relationship (SAR) Logic

The biological activity of halogenated indazoles is highly regioselective.

| Position | Halogen Function | Biological Impact |

| C3 | Hydrophobic/Steric | Targets the "gatekeeper" region in kinases; modulates selectivity. |

| C4 | Steric/Electronic | Often restricts conformation; critical for IDO1 inhibition. |

| C5 | Electronic | Modulates pKa of N1-H; influences H-bond donor strength. |

| C6 | Metabolic/Binding | Blocks P450 oxidation; forms X-bonds with deep pocket residues. |

| N1 | (Unsubstituted) | Essential H-bond donor for "hinge region" binding. |

Visualization: Indazole SAR & Interaction Logic

Figure 1: Functional mapping of the halogenated indazole scaffold. The C3 and C6 positions are critical for tuning potency and metabolic stability.

Therapeutic Applications & Case Studies

Kinase Inhibition (VEGFR, ALK, CDK)

Halogenated indazoles are potent ATP-competitive inhibitors.

-

Mechanism: The indazole N1 and N2 form H-bonds with the kinase hinge region. A halogen at C3 (often Br or I) can displace water molecules in the hydrophobic pocket or interact with the gatekeeper residue.

-

Clinical Relevance: Drugs like Pazopanib and Axitinib utilize the indazole (or indazole-like) core. While the final drugs may substitute the halogen, the 3-bromoindazole and 3-iodoindazole intermediates are often the initial "hits" that define the binding mode.

IDO1 Inhibition (Immune-Oncology)

Indoleamine 2,3-dioxygenase 1 (IDO1) degrades tryptophan to kynurenine, suppressing T-cell activity.

-

Case Study: 6-Bromo-1H-indazole derivatives.

-

Insight: Research indicates that a bromine atom at the C6 position of the indazole ring is crucial for potency. It fills a specific hydrophobic sub-pocket in the IDO1 active site, an interaction that smaller atoms (F) or larger groups (Methyl) fail to optimize. This restores T-cell proliferation by blocking Kynurenine production.

Visualization: IDO1 Pathway Blockade

Figure 2: Mechanism of action for halogenated indazole IDO1 inhibitors. Blocking IDO1 prevents the accumulation of immunosuppressive Kynurenine.

Experimental Protocols

Synthesis: Regioselective Bromination of Indazole

This protocol describes the synthesis of 3-bromo-1H-indazole , a versatile intermediate for Suzuki coupling to generate C3-functionalized libraries.

Reagents:

-

1H-Indazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Acetonitrile (ACN) or DMF (Solvent)

-

Sodium Bicarbonate (NaHCO3)

Step-by-Step Protocol:

-

Preparation: Dissolve 1H-indazole (5.0 mmol) in acetonitrile (25 mL) in a round-bottom flask.

-

Addition: Cool the solution to 0°C in an ice bath. Add NBS (5.5 mmol) portion-wise over 10 minutes to maintain regioselectivity (C3 > C5).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (3-bromo) is typically less polar than the starting material.

-

Quench: Pour the reaction mixture into saturated aqueous NaHCO3 (50 mL) to neutralize succinimide byproducts.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

-

Yield Expectation: 85-95%.

-

Validation: 1H NMR (DMSO-d6) should show the disappearance of the C3-H singlet (typically ~8.0 ppm).

-

Biological Assay: IDO1 Enzymatic Inhibition

To verify the biological activity of the halogenated scaffold, an in vitro enzymatic assay measuring the conversion of Tryptophan to N-Formylkynurenine is used.

Reagents:

-

Recombinant human IDO1 enzyme.

-

Substrate: L-Tryptophan (100 µM).

-

Cofactors: Ascorbic acid, Methylene blue, Catalase.

-

Detection Reagent: 30% Trichloroacetic acid (TCA), 2% p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.

Workflow:

-

Incubation: In a 96-well plate, mix IDO1 enzyme (50 ng), test compound (6-bromoindazole derivative, varying concentrations), and reaction buffer (50 mM Potassium Phosphate, pH 6.5) with cofactors.

-

Initiation: Add L-Tryptophan to initiate the reaction. Incubate at 37°C for 30 minutes.

-

Termination: Add 30% TCA to stop the reaction and precipitate proteins. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifugation: Centrifuge plate (2500 rpm, 10 min). Transfer supernatant to a new plate.

-

Colorimetric Reaction: Add equal volume of p-DMAB solution. A yellow color develops (Ehrlich reaction).

-

Measurement: Read Absorbance at 480 nm (

). -

Analysis: Calculate % Inhibition =

. Plot dose-response curve to determine IC50.

Future Outlook: C-H Activation & Late-Stage Functionalization

The future of halogenated indazoles lies in C-H activation . Rather than pre-halogenating, recent methods utilize the directing group ability of the indazole nitrogens to selectively halogenate C7 or C3 at a late stage in drug synthesis. Furthermore, Fluorine-18 labeled indazoles are emerging as critical PET radiotracers for imaging neurodegenerative diseases, leveraging the scaffold's high CNS penetrability.

References

-

Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 2023.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018.[1]

-

Halogen Bonding in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling, 2020.

-

Synthesis and biological activities of a novel series of indazole derivatives. Biotech Today, 2017.

-

6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. International Journal of Molecular Sciences, 2023.

Application Note: De Novo Synthesis and Regioselective Functionalization of 3-Chloro-6-iodo-4-methoxy-1H-indazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Strategic Overview & Retrosynthetic Logic

The 3,4,6-trisubstituted 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors and allosteric modulators. Synthesizing 3-chloro-6-iodo-4-methoxy-1H-indazole presents a significant regiochemical challenge. Attempting late-stage electrophilic halogenation on a pre-formed 4-methoxyindazole often yields intractable mixtures of regioisomers due to the competing directing effects of the electron-donating methoxy group and the inherent nucleophilicity of the indazole core.

To circumvent this, our protocol employs a highly controlled de novo construction strategy. By starting from commercially available 3,5-difluoronitrobenzene, we sequentially install the methoxy and iodo groups prior to ring formation. The critical indazole ring is then formed via a Directed Ortho Metalation (DOM) followed by a hydrazine-mediated SNAr cyclization[1],[2]. Final C3-chlorination exploits the natural electronic bias of the newly formed pyrazole ring, allowing for a clean, regioselective finish[3].

Forward synthetic pathway illustrating the regioselective assembly of the trisubstituted indazole.

Process Parameters & Quantitative Analytics

The following table summarizes the optimized reaction conditions, expected yields, and critical In-Process Control (IPC) analytical markers required to validate each step of the synthesis.

| Step | Transformation | Key Reagents & Solvents | Temp (°C) | Time (h) | Expected Yield | IPC Validation Method (Target Signal) |

| 1 | SNAr | NaOMe, MeOH | 25 | 4 | 85-90% | TLC (Hex/EtOAc 9:1): Rf 0.6 |

| 2 | Nitro Reduction | Fe powder, NH₄Cl, EtOH/H₂O | 80 | 2 | 90-95% | LC-MS: [M+H]⁺ 142.1 |

| 3 | Sandmeyer | NaNO₂, HCl, KI, H₂O | 0 to 60 | 3 | 70-75% | GC-MS: M⁺ 252.0 |

| 4 | DOM + Formylation | LDA, DMF, anhydrous THF | -78 to 25 | 2 | 65-70% | LC-MS: [M+H]⁺ 281.0; ¹H-NMR: ~10.2 ppm (CHO) |

| 5 | Indazole Cyclization | NH₂NH₂·H₂O, NMP | 120 | 12 | 75-80% | LC-MS: [M+H]⁺ 275.0 |

| 6 | C3-Chlorination | NCS, DMF | 50 | 4 | 80-85% | LC-MS: [M+H]⁺ 309.0/311.0 (3:1 isotope ratio) |

Detailed Experimental Protocols

Note: Steps 1-3 (Pre-cyclization Assembly) utilize standard benchtop chemistry. 3,5-difluoronitrobenzene undergoes mono-SNAr with NaOMe, followed by iron-mediated reduction to the aniline, and a Sandmeyer reaction with KI to yield the critical intermediate: 1-fluoro-3-iodo-5-methoxybenzene . The protocols below detail the highly sensitive, advanced transformations (Steps 4-6).

Phase 1: Directed Ortho Metalation (DOM) & Formylation (Step 4)

Objective: Regioselective installation of the aldehyde moiety between the fluoro and methoxy groups.

-

Causality & Logic: The highly electronegative fluorine atom and the coordinating methoxy group synergistically acidify the C2 proton. At cryogenic temperatures (-78 °C), Lithium Diisopropylamide (LDA) kinetically deprotonates this specific position. Maintaining strict temperature control prevents undesired halogen-metal exchange at the iodine atom or the formation of reactive benzyne intermediates.

-

Procedure:

-

Charge a flame-dried, argon-purged flask with 1-fluoro-3-iodo-5-methoxybenzene (1.0 eq) and anhydrous THF (0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Dropwise add LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) over 15 minutes. The solution will transition to a deep yellow/orange, indicating successful lithiation. Stir for 45 minutes at -78 °C.

-

Rapidly add anhydrous DMF (2.0 eq) and maintain at -78 °C for 30 minutes before allowing the mixture to slowly warm to room temperature over 1 hour.

-

Quench with saturated aqueous NH₄Cl and extract with EtOAc (3x).

-

-

Self-Validation System: Analyze the crude organic phase via TLC (Hexanes/EtOAc 8:2). The product, 2-fluoro-4-iodo-6-methoxybenzaldehyde , will show a distinct polar shift (Rf ~0.4). Confirm via ¹H-NMR by the presence of a sharp singlet at ~10.2 ppm (aldehyde proton).

Phase 2: Hydrazine-Mediated SNAr Cyclization (Step 5)

Objective: Construction of the 1H-indazole core.

-

Causality & Logic: The hydrazine-mediated cyclization of 2-fluorobenzaldehydes is a highly reliable method for constructing the 1H-indazole core[1]. The reaction initiates via the rapid condensation of hydrazine with the aldehyde to form a hydrazone intermediate. However, the subsequent intramolecular SNAr displacement of the ortho-fluorine atom requires elevated thermal activation[4]. Heating to 120 °C in a polar aprotic solvent (NMP) provides the necessary energy for the basic hydrazone nitrogen to attack the fluorinated carbon, ejecting fluoride and aromatizing into the indazole system[1],[2].

-

Procedure:

-

Dissolve 2-fluoro-4-iodo-6-methoxybenzaldehyde (1.0 eq) in N-Methyl-2-pyrrolidone (NMP) (0.5 M).

-

Add hydrazine monohydrate (NH₂NH₂·H₂O, 5.0 eq) at room temperature.

-

Equip the flask with a reflux condenser and heat the mixture to 120 °C for 12 hours.

-

Cool the reaction to 5 °C and slowly pour into an ice-water mixture (3x volume of NMP) under vigorous stirring to precipitate the product.

-

Collect the precipitate via vacuum filtration and wash thoroughly with cold water.

-

-

Self-Validation System: LC-MS monitoring is critical here. Initial sampling (1 hour) will show the hydrazone mass ([M+H]⁺ 295). By 12 hours, this must fully convert to the cyclized product, 6-iodo-4-methoxy-1H-indazole ([M+H]⁺ 275). ¹H-NMR will confirm the disappearance of the aldehyde proton and the appearance of the broad indazole N-H peak (~13.0 ppm).

Phase 3: Regioselective C3-Chlorination (Step 6)

Objective: Final functionalization to yield the target compound.

-

Causality & Logic: Direct halogenation methods involve treating the 1H-indazole with a halogenating agent like N-chlorosuccinimide (NCS) in a suitable solvent[3]. The indazole core is electron-rich, specifically at the C3 position, due to resonance contributions from the N1-N2 system. NCS acts as a mild, easily handleable source of electrophilic chlorine. Conducting the reaction at 50 °C ensures complete conversion without triggering over-chlorination on the benzenoid ring.

-

Procedure:

-

Dissolve 6-iodo-4-methoxy-1H-indazole (1.0 eq) in anhydrous DMF (0.3 M).

-

Add N-Chlorosuccinimide (NCS, 1.05 eq) in a single portion.

-

Heat the reaction mixture to 50 °C and stir for 4 hours.

-

Quench by pouring the mixture into a 5% aqueous sodium thiosulfate solution to neutralize any residual oxidant.

-

Extract with EtOAc, wash the organic layer with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate. Purify via recrystallization from ethanol.

-

-

Self-Validation System: LC-MS will show a mass shift from 275 to the target mass of 309/311 Da, displaying a characteristic 3:1 chlorine isotope pattern. ¹H-NMR validation requires observing the disappearance of the sharp C3-H singlet (typically found at ~8.0 ppm in the starting material).

Process Workflow Diagram

Critical experimental workflow from intermediate metalation to final C3-chlorination.

References

1.[1] 7-FLUORO INDAZOLE synthesis. ChemicalBook. 2.[3] Optimizing 6-Bromo-Indazole Synthesis. Benchchem. 3.[2] Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. 4.[4] Buy 4-Fluoro-3-hydroxy-7-nitro 1H-indazole. Smolecule.

Sources

The Strategic Functionalization of Indazoles: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 6-Iodo-Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged heterocyclic motif, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities. Its derivatives have been successfully developed as potent agents in oncology, neuroscience, and infectious diseases.[1] Molecules such as Pazopanib, an inhibitor of multiple tyrosine kinases used in the treatment of renal cell carcinoma, and Axitinib, another kinase inhibitor for the same indication, underscore the therapeutic importance of the indazole scaffold.[1] The functionalization of the indazole ring is therefore a critical task in medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Among the various strategies for indazole modification, palladium-catalyzed cross-coupling reactions stand out as a powerful and versatile toolkit.[2][3] These reactions allow for the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, tolerating a broad range of functional groups. This guide focuses on the utility of 6-iodo-indazole as a versatile building block for such transformations. The carbon-iodine bond at the 6-position offers a favorable balance of reactivity and stability, making it an excellent handle for introducing diverse molecular fragments through reactions like Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and Stille couplings.[4]

This document provides an in-depth overview of these key reactions, explaining the mechanistic principles that guide the choice of catalysts and conditions, and offers detailed, field-proven protocols to empower researchers in their synthesis of novel indazole-based entities.

I. The Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, owing to the operational simplicity, the commercial availability and low toxicity of boronic acid reagents, and the mild reaction conditions.[5] For the synthesis of 6-aryl-indazoles, which are prevalent in many kinase inhibitors, the Suzuki-Miyaura coupling is an indispensable tool.[6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three main steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition : The cycle begins with the oxidative addition of the 6-iodo-indazole to a palladium(0) complex, forming a Pd(II) intermediate. The reactivity of the C-I bond facilitates this initial, often rate-determining, step.[4]

-

Transmetalation : A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) complex, displacing the iodide. The choice of base and solvent is crucial to facilitate this step and prevent unwanted side reactions like protodeboronation.[7]

-

Reductive Elimination : The two organic fragments on the palladium(II) center couple and are eliminated as the 6-aryl-indazole product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.

Protocol: Synthesis of 6-(4-methoxyphenyl)-1H-indazole

Materials:

-

6-Iodo-1H-indazole (1.0 mmol, 244 mg)

-

4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 24.5 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

Procedure:

-

To a flame-dried Schlenk flask, add 6-iodo-1H-indazole, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

-

Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[8]

-

Add the degassed 1,4-dioxane and water via syringe.[5]

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl-indazole.[8]

II. The Heck Reaction: Crafting Alkenyl-Indazoles

The Mizoroki-Heck reaction provides a direct method for the synthesis of 6-alkenyl-indazoles by coupling 6-iodo-indazole with an alkene.[9] This transformation is highly valuable for creating vinyl-substituted heterocycles, which are versatile intermediates for further synthetic manipulations or can be key structural elements in bioactive molecules.[10][11]

Mechanistic Rationale

The Heck reaction follows a catalytic cycle that differs from the Suzuki coupling, notably in the C-C bond formation and catalyst regeneration steps.[9]

-

Oxidative Addition : Similar to the Suzuki reaction, a Pd(0) species undergoes oxidative addition into the 6-iodo-indazole C-I bond to form a Pd(II) complex.

-

Migratory Insertion (Carbopalladation) : The alkene coordinates to the palladium center, followed by migratory insertion of the indazolyl group into the C=C double bond. This step forms a new carbon-carbon bond and a σ-alkyl-palladium intermediate. The insertion typically occurs with syn-stereochemistry.

-

β-Hydride Elimination : For the catalyst to be regenerated, a hydrogen atom on a carbon adjacent (β-position) to the palladium must be eliminated. This syn-elimination step forms the alkenyl-indazole product and a hydrido-palladium complex. The reaction generally favors the formation of the more thermodynamically stable E-alkene.[12]

-

Base-Promoted Regeneration : A base is required to neutralize the generated HI and regenerate the Pd(0) catalyst from the hydrido-palladium complex, allowing the cycle to continue.

Protocol: Synthesis of 6-((E)-styryl)-1H-indazole

Materials:

-

6-Iodo-1H-indazole (1.0 mmol, 244 mg)

-

Styrene (1.5 mmol, 173 µL)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg)

-

Triethylamine (Et₃N) (2.0 mmol, 279 µL)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add 6-iodo-1H-indazole, Pd(OAc)₂, and P(o-tol)₃.

-

Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous DMF, styrene, and triethylamine via syringe.[4]

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor progress by TLC or LC-MS.[13]

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).

-

Wash the organic layer with water (3 x 15 mL) to remove DMF, followed by brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired product.[4]

III. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines, a class of compounds of immense importance in pharmaceuticals.[14] This reaction enables the coupling of 6-iodo-indazole with a wide variety of primary and secondary amines, providing direct access to 6-amino-indazole derivatives.[15]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle and is critically dependent on the choice of ligand and base.[14]

-

Oxidative Addition : A Pd(0) complex, typically stabilized by a bulky, electron-rich phosphine ligand, reacts with 6-iodo-indazole to form a Pd(II)-aryl-halide intermediate.

-

Amine Coordination & Deprotonation : The amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to avoid side reactions and ensure efficient deprotonation.[15]

-

Reductive Elimination : The C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the 6-amino-indazole product and regenerating the Pd(0) catalyst. The steric and electronic properties of the phosphine ligand are crucial for promoting this final step.[14]

Protocol: Synthesis of N-phenyl-1H-indazol-6-amine

Materials:

-

6-Iodo-1H-indazole (1.0 mmol, 244 mg)

-

Aniline (1.2 mmol, 110 µL)

-

BrettPhos Pd G3 precatalyst (0.02 mmol, 18 mg)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.2 mmol, 2.2 mL)

-

Anhydrous Toluene (5 mL)

Procedure:

-

In a glovebox or under a positive flow of inert gas, add 6-iodo-1H-indazole, aniline, and the BrettPhos precatalyst to an oven-dried Schlenk tube.[15]

-

Add anhydrous toluene via syringe.

-

Stir the mixture at room temperature and add the LiHMDS solution dropwise.[15]

-

Seal the tube and heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.[15]

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

IV. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most reliable method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[16] This reaction provides a direct route to 6-alkynyl-indazoles, which are valuable precursors for synthesizing more complex heterocyclic systems and are also found in various biologically active molecules.

Mechanistic Rationale

The Sonogashira reaction uniquely employs a dual catalytic system, typically involving palladium and copper(I) co-catalysis.[16]

-